molecular formula C10H12F3N B3176613 (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 1003887-67-9

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B3176613
CAS No.: 1003887-67-9
M. Wt: 203.20
InChI Key: YOETTZCHIABKPH-VIFPVBQESA-N
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Description

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine group while maintaining the chiral center.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular recognition studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    4-(Trifluoromethyl)phenylamine: Lacks the propan-1-amine structure but shares the trifluoromethylphenyl group.

    1-(4-(Trifluoromethyl)phenyl)ethan-1-amine: Similar structure with an ethan-1-amine backbone instead of propan-1-amine.

Uniqueness

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETTZCHIABKPH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

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